(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride

Catalog No.
S15852752
CAS No.
146552-73-0
M.F
C17H21ClN2O2
M. Wt
320.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate ...

CAS Number

146552-73-0

Product Name

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride

IUPAC Name

benzyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate;hydrochloride

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

InChI

InChI=1S/C17H20N2O2.ClH/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m0./s1

InChI Key

LUDUDVBVCIPEJP-NTISSMGPSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2.Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)NC(=O)OCC2=CC=CC=C2.Cl

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is a chiral compound with the molecular formula C17H21ClN2O2C_{17}H_{21}ClN_{2}O_{2} and a molecular weight of 320.82 g/mol. This compound features a benzyl group and an amino group, making it significant in organic and medicinal chemistry. It is known for its high purity, typically around 95%, and is utilized in various research applications due to its unique structural properties and biological activity .

, including:

  • Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of the corresponding amino acid derivative.
  • Reduction: It can be reduced to form amine derivatives, which may have different biological properties.
  • Substitution: The presence of the benzyl group allows for electrophilic substitution reactions, potentially leading to various substituted derivatives .

This compound exhibits notable biological activity due to its structure as an amino acid derivative. Its interactions with various enzymes and receptors may influence several biochemical processes, including:

  • Protein Synthesis: As an amino acid derivative, it could play a role in protein synthesis pathways.
  • Enzyme Activity: It may act as a substrate or inhibitor for specific enzymes, impacting metabolic processes.
  • Cell Signaling: The compound could influence cellular signaling pathways, affecting gene expression and cellular metabolism .

The synthesis of (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride typically involves:

  • Starting Materials: The reaction begins with appropriate amino acids or their derivatives.
  • Reagents: Common reagents include benzyl chloroformate and bases such as triethylamine to facilitate the reaction.
  • Reaction Conditions: The synthesis is often carried out at room temperature under inert atmosphere conditions to prevent side reactions. Continuous flow synthesis methods may also be employed for industrial-scale production, enhancing yield and purity.

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride has diverse applications in:

  • Pharmaceutical Research: Investigated for potential use as a pharmaceutical agent targeting specific enzymes or receptors.
  • Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
  • Biochemical Studies: Used in studies related to enzyme mechanisms and protein-ligand interactions .

Research on the interaction of (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride with biological targets includes:

  • Enzyme Inhibition Studies: Evaluating its potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Binding Affinity Assessments: Analyzing its binding affinity to various receptors to understand its pharmacological potential.
  • Cellular Assays: Conducting assays to observe its effects on cell viability, proliferation, and other cellular functions .

Several compounds share structural similarities with (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride. These include:

Similar CompoundMolecular FormulaUnique Features
(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamateC17H21N2O2C_{17}H_{21}N_{2}O_{2}Enantiomer with potentially different biological activities
Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamateC13H18N2O3C_{13}H_{18}N_{2}O_{3}Contains a methyl group instead of a phenyl group
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamateC13H18N2O3C_{13}H_{18}N_{2}O_{3}Similar structure but different substitutions affecting activity

Uniqueness

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is unique due to its chiral nature, which allows for specific interactions with chiral biological targets. This specificity can lead to enhanced efficacy and selectivity in pharmacological applications compared to its enantiomer and racemic mixtures .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

320.1291556 g/mol

Monoisotopic Mass

320.1291556 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-15

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